molecular formula C23H27N3O4S2 B2571939 4-(benzenesulfonyl)-1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one CAS No. 941925-48-0

4-(benzenesulfonyl)-1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one

Cat. No.: B2571939
CAS No.: 941925-48-0
M. Wt: 473.61
InChI Key: SCGAWDZJWHZECI-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one (CAS 941878-28-0) is a synthetic small molecule with a molecular formula of C23H27N3O4S2 and a molecular weight of 473.61 g/mol . This chemical features a hybrid structure incorporating a 6-ethoxy-benzothiazole core linked to a benzenesulfonyl group via a piperazine-butane spacer. This specific architecture places it within a class of compounds known for their diverse and potent biological activities, making it a valuable scaffold for medicinal chemistry and pharmacological research. The benzothiazole nucleus is a privileged structure in drug discovery, present in compounds with a wide range of confirmed biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties . The piperazine ring is a common pharmacophore that often contributes to favorable pharmacokinetic profiles and receptor binding. The integration of these features suggests significant research potential. This compound is particularly relevant for investigators exploring new anti-infective agents, given that structurally similar 2-piperazin-1-yl-1,3-benzothiazin-4-one derivatives have demonstrated potent activity against mammalian infections, including tuberculosis, leprosy, and Buruli ulcer . Furthermore, benzothiazole derivatives have been identified as key components in selective enzyme inhibitors, such as histone deacetylase-6 (HDAC6) inhibitors, which show promising antiproliferative activity . Researchers can utilize this compound as a standard in analytical studies, a key intermediate in synthetic routes for novel chemical entities, or as a core structure for probing structure-activity relationships (SAR) in various biological assays. It is supplied with a minimum purity of 90% and is intended for laboratory research applications only . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

4-(benzenesulfonyl)-1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S2/c1-2-30-18-10-11-20-21(17-18)31-23(24-20)26-14-12-25(13-15-26)22(27)9-6-16-32(28,29)19-7-4-3-5-8-19/h3-5,7-8,10-11,17H,2,6,9,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGAWDZJWHZECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(benzenesulfonyl)-1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is a complex organic molecule with potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a benzenesulfonyl group attached to a piperazine moiety and an ethoxy-substituted benzothiazole ring. The synthesis typically involves several steps:

  • Formation of the Benzothiazole Ring : Reacting 2-aminothiophenol with ethyl bromoacetate under basic conditions produces 6-ethoxy-1,3-benzothiazole.
  • Introduction of the Benzenesulfonyl Group : This is achieved by reacting the benzothiazole derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.
  • Formation of the Butanamide Moiety : The final step involves reacting the intermediate with butanoyl chloride to yield the target compound.

Anticancer Properties

Research has indicated that compounds similar to 4-(benzenesulfonyl)-1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one exhibit significant anticancer activity. A study evaluated various benzothiazole derivatives for their effects on cancer cell lines including leukemia, melanoma, and breast cancer. Results showed that certain derivatives had low GI50GI_{50} values, indicating potent anticancer activity .

CompoundCancer TypeAverage GI50GI_{50}
Compound ALeukemia-5.38
Compound BBreast-4.45
Compound CLung-5.00

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies on related benzothiazole derivatives have shown effective antibacterial and antifungal activities against various pathogens. For instance, minimal inhibition concentrations (MICs) were reported as low as 50 μg/mL for certain derivatives .

The biological activity of 4-(benzenesulfonyl)-1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Interaction : It could interact with cellular receptors, altering signal transduction pathways critical for tumor growth.
  • Gene Expression Modulation : The compound may affect gene expression related to apoptosis and cell cycle regulation.

Case Studies

Recent studies have highlighted the potential of benzothiazole derivatives in drug development:

  • Study on Antitumor Activity : A series of thiazolidinones were synthesized and tested for anticancer properties. The most active candidates showed promising results against multiple cancer cell lines .
  • Antimicrobial Efficacy Testing : Compounds derived from benzothiazoles were evaluated for their antibacterial effects against Gram-positive bacteria, demonstrating significant inhibitory activity .

Scientific Research Applications

The compound 4-(benzenesulfonyl)-1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications. This article explores its applications, particularly in medicinal chemistry, as well as its properties and relevant case studies.

Physical Properties

The compound has a significant molecular weight of approximately 422.5 g/mol, which influences its pharmacokinetic behavior. Its solubility and stability are critical for its application in drug formulation.

Medicinal Chemistry

  • Anticancer Activity : Research indicates that benzothiazole derivatives exhibit anticancer properties. The incorporation of the benzothiazole group in this compound may enhance its ability to inhibit cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines .
  • Antimicrobial Properties : Compounds containing benzothiazole structures have demonstrated antimicrobial activity against a range of pathogens. The sulfonamide group may contribute to this effect by interfering with bacterial folate synthesis.
  • Neuropharmacology : The piperazine component is known for its psychoactive properties, making this compound a candidate for research into treatments for neurological disorders such as anxiety and depression. Preliminary studies suggest that piperazine derivatives can modulate serotonin receptors, potentially leading to anxiolytic effects .

Case Studies

StudyFocusFindings
Study on Anticancer Activity Evaluated the cytotoxic effects of benzothiazole derivativesFound significant inhibition of cell growth in breast cancer cell lines when treated with similar compounds .
Antimicrobial Efficacy Study Tested the efficacy against Gram-positive and Gram-negative bacteriaReported that related benzothiazole compounds showed promising antibacterial activity, supporting further investigation into this compound's potential .
Neuropharmacological Evaluation Investigated the effects of piperazine derivatives on anxiety modelsDemonstrated that compounds with piperazine structures exhibited notable anxiolytic effects in animal models .

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

Compound Name Piperazine Substituent Key Features Biological Relevance (Inferred)
Target Compound 6-Ethoxy-1,3-benzothiazol-2-yl Ethoxy enhances lipophilicity; benzothiazole may target 5HT1A or SERT Potential CNS activity
1-(Benzo[d]thiazol-2-yl)-4-(4-(4-chlorophenyl)piperazin-1-yl)butan-1-one 4-Chlorophenyl Chlorophenyl provides steric bulk and halogen bonding CB1/CB2 receptor modulation (analog studies)
MK45 (1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)butan-1-one) 3-Chloro-5-(trifluoromethyl)pyridinyl Electron-deficient pyridine; trifluoromethyl enhances metabolic stability High affinity for serotonin/dopamine receptors
BF22547 (2-(Benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one) Benzenesulfonyl + benzothiazolyl Shorter alkyl chain (ethane vs. butane); lacks ethoxy group Reduced flexibility compared to target

Key Observations :

  • The 6-ethoxy group on the benzothiazole in the target compound distinguishes it from BF22547, which lacks this substituent .
  • Replacement of chlorophenyl (in the analog from ) with benzothiazolyl-ethoxy may reduce off-target interactions with cannabinoid receptors .

Alkyl Chain Length and Linker Modifications

Compound Name Alkyl Chain Length Functional Groups Impact on Properties
Target Compound Butan-1-one Benzenesulfonyl + piperazine-benzothiazole Extended chain allows conformational flexibility
1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}butan-1-one Butan-1-one Pyrimidinyl-ethylamino Shorter substituents may limit receptor access
SA46-1433 (4-(1,3-Benzothiazol-2-yl)-1-{7-[benzyl(methyl)amino]-5-oxa-2-azaspiro[3.4]octan-2-yl}butan-1-one) Butan-1-one Spiro ring system Rigid structure could restrict binding modes

Key Observations :

  • The butan-1-one linker in the target compound provides flexibility for optimal interactions with target receptors compared to rigid spiro systems (e.g., SA46-1433) .
  • Benzenesulfonyl groups may improve solubility over purely hydrophobic substituents (e.g., ethylamino in ) .

Key Observations :

  • The target compound’s synthesis likely follows alkylation protocols similar to those for MK69 (93% yield under optimized conditions) .
  • Use of benzenesulfonyl chloride may require careful control of reaction stoichiometry to avoid di-substitution .

Q & A

Q. What synthetic routes are recommended for preparing 4-(benzenesulfonyl)-1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, starting with functionalization of the benzothiazole and piperazine moieties. For example, coupling reactions under reflux (e.g., ethanol with potassium carbonate as a base) can facilitate the formation of the piperazine-benzothiazole intermediate. The benzenesulfonyl group can be introduced via sulfonylation using benzenesulfonyl chloride under anhydrous conditions. Optimization involves controlling reaction time, temperature (e.g., 1033 K for sulfonation steps), and stoichiometric ratios of reagents to maximize yield and minimize side products. Column chromatography (e.g., eluting with EtOAc–petroleum ether mixtures) is critical for purification .

Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?

High-performance liquid chromatography (HPLC) with a buffered mobile phase (e.g., sodium acetate and sodium 1-octanesulfonate at pH 4.6) ensures purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural features, such as the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.1 ppm for OCH₂) and the benzenesulfonyl moiety (aromatic protons at δ ~7.5–8.0 ppm). Mass spectrometry (MS) provides molecular weight validation, while melting point analysis (e.g., 89.5–91°C for related sulfonyl chlorides) corroborates purity .

Q. How can researchers design a stability study to evaluate the compound under varying storage conditions?

Accelerated stability testing under controlled humidity (e.g., 40°C/75% RH) and light exposure (ICH Q1B guidelines) can identify degradation pathways. Analytical methods like HPLC and Fourier-transform infrared (FTIR) spectroscopy monitor changes in purity and functional groups. For lab-scale studies, aliquot samples stored at –20°C, 4°C, and room temperature are analyzed at intervals (e.g., 0, 1, 3, 6 months) to determine optimal storage conditions .

Advanced Research Questions

Q. What experimental strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Receptor binding assays (e.g., radioligand displacement) and computational docking studies (using software like AutoDock Vina) can elucidate binding affinities and modes. For example, piperazine derivatives often target G protein-coupled receptors (GPCRs), requiring functional assays (e.g., cAMP accumulation or calcium flux). Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (Kd, ΔH) for interaction kinetics .

Q. How can environmental fate studies be designed to assess the compound’s persistence and degradation products?

Follow the framework of long-term environmental projects (e.g., INCHEMBIOL), which include:

  • Laboratory studies: Hydrolysis (pH 5–9), photolysis (UV exposure), and biodegradation (OECD 301F) assays.
  • Field studies: Soil/water sampling from contaminated sites, followed by LC-MS/MS analysis to detect parent compounds and metabolites (e.g., sulfonic acid derivatives).
  • Modeling: Use quantitative structure-activity relationship (QSAR) tools to predict bioaccumulation and ecotoxicity .

Q. How should researchers resolve contradictions in bioactivity data across different experimental models (e.g., in vitro vs. in vivo)?

Apply a tiered approach:

  • Replicate studies under standardized conditions (e.g., cell line authentication, serum-free media).
  • Cross-validate using orthogonal methods (e.g., siRNA knockdown alongside pharmacological inhibition).
  • Meta-analysis of published data to identify confounding variables (e.g., species-specific metabolism, dosing regimens).
  • Mechanistic studies (e.g., transcriptomics/proteomics) to clarify pathways affected in divergent models .

Q. What in vitro models are appropriate for evaluating metabolic stability and toxicity?

  • Hepatocyte cultures (primary human or HepG2 cells) for cytochrome P450 metabolism studies.
  • Caco-2 monolayers to assess intestinal permeability and efflux transporter interactions.
  • High-throughput toxicity screening (e.g., mitochondrial membrane potential assays, ROS detection).
  • Genotoxicity assessment via Ames test or Comet assay .

Methodological Notes

  • Synthesis Optimization: Reflux times (12–24 hours) and solvent polarity (dichloromethane vs. ethyl acetate) significantly impact yields. Monitor reactions via thin-layer chromatography (TLC) .
  • Environmental Sampling: Use solid-phase extraction (SPE) cartridges for analyte enrichment in water/soil matrices .
  • Data Analysis: Employ multivariate statistics (e.g., PCA) to interpret complex bioactivity datasets and identify outliers .

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